
2-Benzyl-5,6-dimethoxyisoindoline
Overview
Description
2-Benzyl-5,6-dimethoxyisoindoline is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-5,6-dimethoxyisoindoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves cyclization or catalytic processes. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been used to promote efficient cycloaddition reactions under mild conditions, achieving yields of ~80% . Optimization strategies include:
- Catalyst Screening : Test ionic liquids or transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of sensitive intermediates.
Table 1 compares yields under different conditions:
Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
[HMIm]BF₄ | DMF | 70 | 82 | |
Pd/C | Toluene | 100 | 68 |
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and methoxy groups) via chemical shifts (δ 3.8–4.2 ppm for OCH₃) .
- HPLC-PDA : Quantifies purity (>97%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₉NO₂: theoretical 269.35 g/mol vs. observed 269.34 g/mol) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzyl vs. alkyl groups) influence the reactivity of isoindoline derivatives in catalytic systems?
- Methodological Answer : Substituent effects are studied via computational and experimental methods:
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack. Benzyl groups enhance steric hindrance, reducing reaction rates by ~15% compared to methyl substituents .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy. For example, bulky substituents decrease activation energy by stabilizing transition states .
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines (e.g., HEK293) with consistent passage numbers and control for solvent effects (DMSO ≤0.1%).
- Impurity Profiling : Compare HPLC traces of batches from different syntheses; trace byproducts (e.g., de-methoxy analogs) may antagonize target receptors .
- Dose-Response Validation : Replicate studies across independent labs to confirm IC₅₀ values (e.g., 5–20 µM for kinase inhibition) .
Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking (AutoDock Vina) : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis. Benzyl groups show stronger π-π stacking with hydrophobic pockets .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with bioactivity .
Q. Methodological Considerations
- Data Contradiction Analysis : Compare reaction parameters (e.g., catalyst loading, purity of starting materials) across studies to identify outliers .
- Safety Protocols : Handle intermediates in fume hoods with nitrile gloves; avoid inhalation of fine powders (refer to SDS guidelines for isoindoline analogs) .
Properties
CAS No. |
114041-14-4 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-benzyl-5,6-dimethoxy-1,3-dihydroisoindole |
InChI |
InChI=1S/C17H19NO2/c1-19-16-8-14-11-18(10-13-6-4-3-5-7-13)12-15(14)9-17(16)20-2/h3-9H,10-12H2,1-2H3 |
InChI Key |
JCVIFYPKIZMTNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CC2=C1)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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